

Spectroscopic Profile of Dimethylphosphoramidic Dichloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dimethylphosphoramidic dichloride

Cat. No.: B1584038

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **Dimethylphosphoramidic dichloride** ($(\text{CH}_3)_2\text{NPOCl}_2$), a key intermediate in organic synthesis and a compound of interest in various research fields. This document compiles and analyzes its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a centralized resource for its characterization.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **Dimethylphosphoramidic dichloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While exhaustive experimental data for the ^1H and ^{31}P NMR of **Dimethylphosphoramidic dichloride** is not readily available in the public domain, typical chemical shift ranges for analogous organophosphorus compounds can provide valuable estimations.^{[1][2]} ^{13}C NMR data availability has been noted in databases such as PubChem, though specific peak information is not detailed.^[3]

Table 1: NMR Spectroscopic Data of **Dimethylphosphoramidic Dichloride**

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Notes
^1H	Not available	-	-	Expected to show a single resonance for the two equivalent methyl groups.
^{13}C	Data not available in detail	-	-	A single resonance is expected for the methyl carbons.
^{31}P	Not available	-	-	The chemical shift is influenced by the electronegativity of the substituents on the phosphorus atom.

Infrared (IR) Spectroscopy

The infrared spectrum of **Dimethylphosphoramicidic dichloride** exhibits characteristic absorption bands corresponding to its functional groups. The NIST WebBook provides a reference spectrum.[\[4\]](#)

Table 2: Infrared (IR) Spectroscopic Data of **Dimethylphosphoramicidic Dichloride**

Wavenumber (cm ⁻¹)	Assignment	Intensity
~2950	C-H stretch (methyl)	Medium
~1470	C-H bend (methyl)	Medium
~1280	P=O stretch	Strong
~990	P-N stretch	Strong
~550	P-Cl stretch	Strong

Note: The peak positions are approximate and based on typical values for similar functional groups.

Mass Spectrometry (MS)

Mass spectrometry data for **Dimethylphosphoramicidic dichloride** is available from the NIST Mass Spectrometry Data Center and SpectraBase, typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS).^{[3][5]}

Table 3: Mass Spectrometry (MS) Data of **Dimethylphosphoramicidic Dichloride**

m/z	Ion	Relative Abundance
161/163/165	[M] ⁺ (Molecular ion)	Present
126/128	[M - Cl] ⁺	High
91	[M - 2Cl] ⁺	High
44	[(CH ₃) ₂ N] ⁺	High

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for chlorine-containing fragments.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **Dimethylphosphoramicidic dichloride** are not explicitly published. However, the following are

generalized methodologies based on standard laboratory practices for similar liquid organophosphorus compounds.

NMR Spectroscopy

Sample Preparation: A small amount of **Dimethylphosphoramidic dichloride** is typically dissolved in a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

Acquisition Parameters (^1H NMR):

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: Approximately 15 ppm.
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-5 seconds.

Acquisition Parameters (^{31}P NMR):

- Pulse Program: Proton-decoupled single-pulse experiment.
- Spectral Width: Approximately 200 ppm.
- Number of Scans: 128-512, due to the lower gyromagnetic ratio of ^{31}P .
- Relaxation Delay: 2-10 seconds.
- Referencing: External 85% H_3PO_4 is commonly used as a reference.[\[6\]](#)

Acquisition Parameters (^{13}C NMR):

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., PENDANT or DEPT).
- Spectral Width: Approximately 200-250 ppm.
- Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .

- Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation: As **Dimethylphosphoramidic dichloride** is a liquid, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: Typically 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the clean salt plates is recorded prior to the sample measurement.

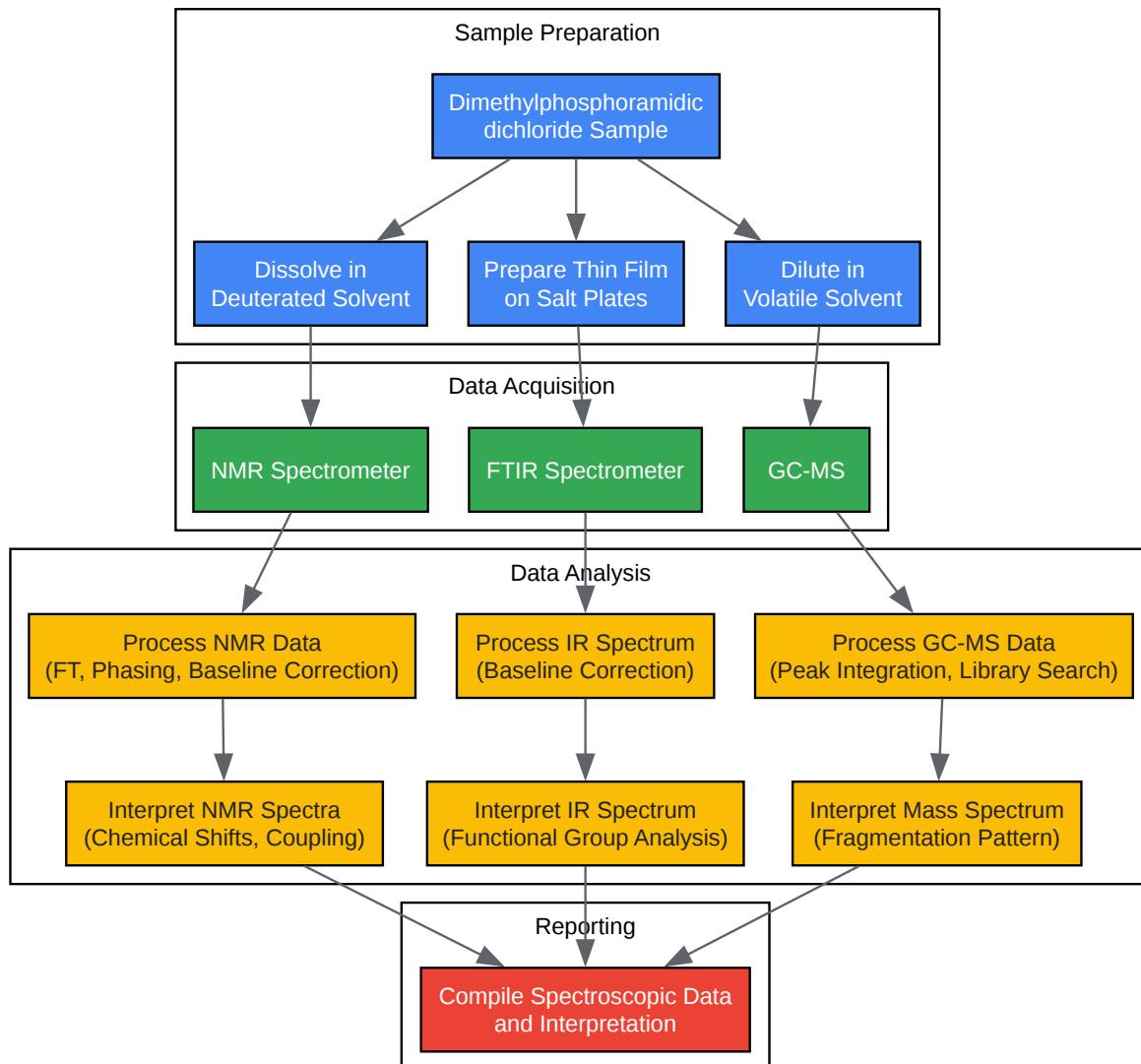
Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Gas Chromatography (GC) Method:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Injector Temperature: 250 °C.
- Oven Program: A temperature gradient is used, for example, starting at 50 °C and ramping up to 280 °C at a rate of 10 °C/min.
- Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Method:


- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Analyzer: Quadrupole or Ion Trap.
- Scan Range: m/z 40-400.
- Ion Source Temperature: 230 °C.
- Interface Temperature: 280 °C.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **Dimethylphosphoramidic dichloride**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for understanding the spectroscopic properties of **Dimethylphosphoramicidic dichloride**. For definitive structural elucidation and quality control, it is recommended to acquire and interpret full spectroscopic data under controlled experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ³¹Phosphorus NMR [chem.ch.huji.ac.il]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. N,N-Dimethylaminophosphoryl dichloride | C₂H₆Cl₂NOP | CID 12673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (Dimethylamino)phosphonic dichloride [webbook.nist.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of Dimethylphosphoramidic Dichloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584038#spectroscopic-data-nmr-ir-ms-of-dimethylphosphoramidic-dichloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com